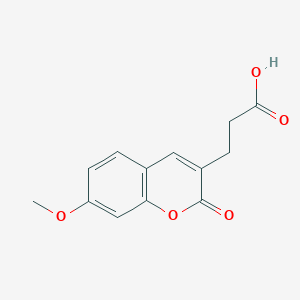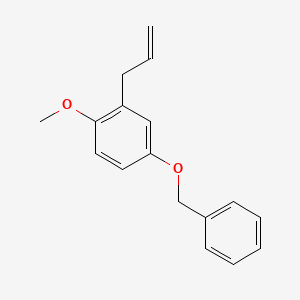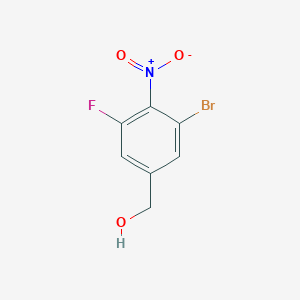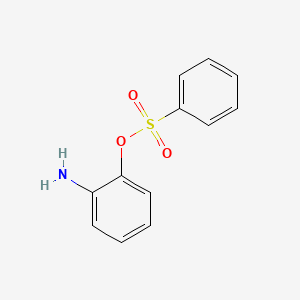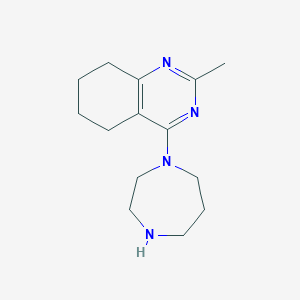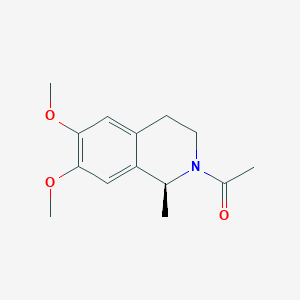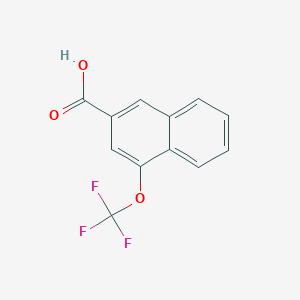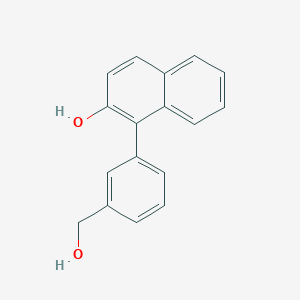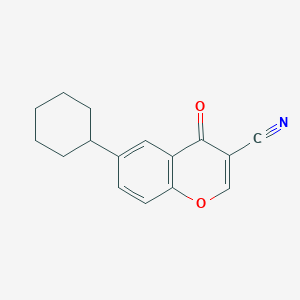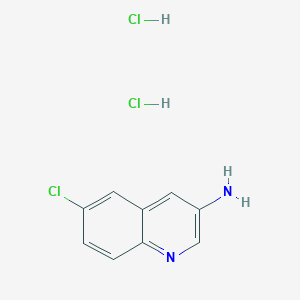
8-Bromo-4-methoxy-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4-methoxy-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10BrNO. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds. The presence of bromine, methoxy, and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-methoxy-2-methylquinoline can be achieved through several methods. One common approach involves the bromination of 4-methoxy-2-methylquinoline. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate. This intermediate undergoes further reactions to form the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of green chemistry principles, such as solvent-free reactions or the use of eco-friendly solvents, is also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-methoxy-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Dehalogenated quinoline derivatives.
Coupling: Biaryl quinoline compounds.
Scientific Research Applications
8-Bromo-4-methoxy-2-methylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 8-Bromo-4-methoxy-2-methylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom can enhance its binding affinity to certain targets, making it a potent inhibitor or activator .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-7-methoxy-2-methylquinoline
- 4-Bromo-6-methoxy-2-methylquinoline
- 2-Bromo-7-methoxy-4-methylquinoline
- 8-Bromo-2-methylquinoline
Uniqueness
8-Bromo-4-methoxy-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug discovery .
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
8-bromo-4-methoxy-2-methylquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-7-6-10(14-2)8-4-3-5-9(12)11(8)13-7/h3-6H,1-2H3 |
InChI Key |
OEFOWTLFZYXOBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


